molecular formula C10H8NNaO3S B7823745 CID 94016

CID 94016

Cat. No. B7823745
M. Wt: 245.23 g/mol
InChI Key: GAWVFEVAFDTXSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 94016 is a useful research compound. Its molecular formula is C10H8NNaO3S and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 94016 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 94016 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 94016 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound, which is then reduced to the final product using a reducing agent.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, Base, Reducing agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylthiazole are mixed in a suitable solvent in the presence of a base such as potassium carbonate., Step 2: The reaction mixture is heated to reflux for several hours until the intermediate compound is formed., Step 3: The intermediate compound is then reduced to the final product using a reducing agent such as sodium borohydride or lithium aluminum hydride., Step 4: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.

properties

IUPAC Name

sodium;6-aminonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVFEVAFDTXSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 94016

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